molecular formula C9H17NO3 B574048 N-Methoxy-N-(5-oxohexyl)acetamide CAS No. 193805-87-7

N-Methoxy-N-(5-oxohexyl)acetamide

Cat. No.: B574048
CAS No.: 193805-87-7
M. Wt: 187.239
InChI Key: LFHGKKPRSLALPO-UHFFFAOYSA-N
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Description

Chemical Identification and Registry Information

N-Methoxy-N-(5-oxohexyl)acetamide is systematically identified under the Chemical Abstracts Service registry number 193805-87-7, establishing its unique chemical identity within international databases. The compound adheres to standard International Union of Pure and Applied Chemistry nomenclature conventions, where the primary structural framework consists of an acetamide core substituted with both methoxy and oxohexyl functional groups. The systematic name reflects the acetamide base structure with N-substitution patterns that include a methoxy group and a five-carbon chain terminated by a ketone functionality.

The molecular formula C₉H₁₇NO₃ indicates a relatively compact organic molecule containing nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition yields a molecular weight of 187.236 atomic mass units, positioning the compound within the range of small to medium-sized organic molecules suitable for various analytical techniques. The structural complexity index of 180 suggests moderate molecular intricacy while maintaining synthetic accessibility.

Nomenclature Analysis and Structural Implications

The nomenclature pattern follows established conventions for N-substituted acetamides, where the acetamide core provides the foundational naming structure. The N-methoxy substitution represents a Weinreb amide functionality, known for its unique electronic properties and synthetic utility. The N-(5-oxohexyl) designation indicates a six-carbon chain attachment at the nitrogen position, with the ketone functionality located at the fifth carbon from the nitrogen attachment point.

Properties

CAS No.

193805-87-7

Molecular Formula

C9H17NO3

Molecular Weight

187.239

IUPAC Name

N-methoxy-N-(5-oxohexyl)acetamide

InChI

InChI=1S/C9H17NO3/c1-8(11)6-4-5-7-10(13-3)9(2)12/h4-7H2,1-3H3

InChI Key

LFHGKKPRSLALPO-UHFFFAOYSA-N

SMILES

CC(=O)CCCCN(C(=O)C)OC

Synonyms

Acetamide, N-methoxy-N-(5-oxohexyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Methoxy-N-(5-oxohexyl)acetamide with structurally or functionally related acetamide derivatives, emphasizing substituent effects, reactivity, and applications.

Structural Analogues

Compound Name Molecular Formula Key Substituents Notable Properties/Applications References
This compound C₉H₁₇NO₃ Methoxy, 5-oxohexyl Aliphatic ketone; moderate polarity
N-(3,4-Dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide C₁₉H₂₉NO₄ Dimethoxyphenethyl, dimethyl-5-oxopentyl Aromatic interactions; potential CNS activity
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide C₁₆H₁₆ClNO₂ Chloro, hydroxyphenyl, phenethyl Enzyme inhibition (17β-HSD2); hydrophobic interactions
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide C₁₅H₁₅ClN₄O₃S Chloro, methoxyphenyl, oxadiazole Lipoxygenase inhibition; anti-inflammatory
N-(2-Methoxy-5-nitrophenyl)acetamide C₉H₁₀N₂O₄ Methoxy, nitro Electron-withdrawing groups; precursor in dye synthesis

Key Differences and Implications

Substituent Effects on Reactivity :

  • The 5-oxohexyl group in the target compound introduces an aliphatic ketone, which may undergo reduction or nucleophilic addition reactions. In contrast, aromatic substituents (e.g., dimethoxyphenethyl in or nitrophenyl in ) confer stability to electrophilic substitution and π-π stacking interactions.
  • Chloro and nitro groups (e.g., ) enhance electron-withdrawing effects, increasing acidity of adjacent protons and altering metabolic stability compared to the target compound’s methoxy group.

Biological Activity :

  • Compounds with phenethyl or aryl substituents (e.g., ) exhibit enhanced hydrophobic interactions with enzymes or receptors, often leading to higher bioactivity. The target compound’s aliphatic chain may improve membrane permeability but reduce target specificity.
  • Oxadiazole -containing derivatives () show marked enzyme inhibition due to sulfur and nitrogen heteroatoms, which are absent in the target compound.

Thermal Stability: Aliphatic chains (target compound) may lower melting points compared to rigid aromatic systems (e.g., ).

Synthetic Complexity: The target compound’s synthesis likely involves fewer steps than derivatives requiring heterocyclic ring formation (e.g., oxadiazoles in or thiazolidinones in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methoxy-N-(5-oxohexyl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, with critical parameters including temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., NaH for deprotonation). Thin-layer chromatography (TLC) is essential for monitoring intermediate formation and optimizing reaction times . Post-synthesis purification via column chromatography or recrystallization enhances purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Thermogravimetric analysis (TGA) assesses thermal stability, and X-ray crystallography (if crystalline) provides absolute configuration .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 1–9) at 37°C. Monitor degradation via HPLC or LC-MS to identify hydrolysis products (e.g., acetic acid derivatives). Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) against protein databases (e.g., PDB) identifies potential binding sites. Molecular dynamics simulations (GROMACS) assess binding stability. Pair with in vitro assays (e.g., enzyme inhibition) to validate predictions .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line selection, serum-free media). Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays). Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) clarifies discrepancies .

Q. What methodologies are recommended for separating enantiomers of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers. Optimize mobile phase composition (e.g., hexane:isopropanol). Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

  • Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, methoxy group position). Test in vitro activity (e.g., IC₅₀ values) and correlate with steric/electronic parameters (Hammett constants). QSAR models (e.g., CoMFA) guide further optimization .

Q. What strategies mitigate off-target effects in toxicity studies?

  • Methodological Answer : Use high-content screening (HCS) to assess cytotoxicity across multiple organotypic models (e.g., hepatocytes, neurons). Compare with transcriptomic profiling (RNA-seq) to identify dysregulated pathways. Dose-range finding (OECD guidelines) ensures clinical relevance .

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